molecular formula C27H19BrClN3O4 B12014316 [4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12014316
M. Wt: 564.8 g/mol
InChI Key: AYMLONIDKSYNNF-IBBHUPRXSA-N
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Description

This compound is a complex organic molecule with a unique structure It combines a brominated phenyl group with a naphthalene-derived hydrazine moiety, connected via a double bond The chlorobenzoate group further enhances its chemical diversity

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins two fragments using a palladium catalyst. In this case, the boron reagent plays a crucial role. Boron-based organotrifluoroborate salts are often employed as the organoboron reagent . The reaction proceeds as follows:

Boron reagent+Aryl halidePd catalystDesired product\text{Boron reagent} + \text{Aryl halide} \xrightarrow{\text{Pd catalyst}} \text{Desired product} Boron reagent+Aryl halidePd catalyst​Desired product

Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions::

    Suzuki–Miyaura Coupling: As mentioned earlier, this compound is synthesized via Suzuki–Miyaura coupling. It undergoes carbon–carbon bond formation, connecting the brominated phenyl and naphthalene-derived hydrazine fragments.

    Other Reactions: Further studies explore its behavior in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Palladium Catalyst: Used in Suzuki–Miyaura coupling.

    Aryl Halides: React with the boron reagent.

    Base: Facilitates the coupling reaction.

Major Products:: The major product is the desired compound itself, with the specified structure.

Scientific Research Applications

Researchers have investigated this compound’s applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemistry: As a versatile building block for synthesizing other complex molecules.

    Industry: Possible use in materials science or specialty chemicals.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C27H19BrClN3O4

Molecular Weight

564.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H19BrClN3O4/c28-20-10-13-24(36-27(35)18-8-11-21(29)12-9-18)19(14-20)15-31-32-25(33)16-30-26(34)23-7-3-5-17-4-1-2-6-22(17)23/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+

InChI Key

AYMLONIDKSYNNF-IBBHUPRXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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